molecular formula C11H8N4O B3352832 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one CAS No. 51076-60-9

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one

Cat. No.: B3352832
CAS No.: 51076-60-9
M. Wt: 212.21 g/mol
InChI Key: HPQCPAAKZBMFNW-UHFFFAOYSA-N
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Description

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that features both imidazole and naphthyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules and participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminonicotinic acid with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the naphthyridine ring, resulting in partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metals makes it valuable in coordination chemistry.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug design. It has been studied for its potential as an enzyme inhibitor and receptor modulator.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes is exploited in the design of catalysts and sensors.

Mechanism of Action

The mechanism by which 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The naphthyridine ring can intercalate with DNA, influencing gene expression and cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by binding to their active sites or metal cofactors.

    Receptors: It can modulate receptor activity by interacting with binding sites, altering signal transduction pathways.

Comparison with Similar Compounds

    2-(1H-imidazol-2-yl)pyridine: Similar in structure but lacks the extended naphthyridine ring.

    1,8-Naphthyridine: Lacks the imidazole ring, affecting its chemical reactivity and biological activity.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with different ring fusion, leading to distinct properties.

Uniqueness: 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one is unique due to the combination of imidazole and naphthyridine rings, which confer a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-9-2-1-7-5-8(6-14-11(7)15-9)10-12-3-4-13-10/h1-6H,(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCPAAKZBMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485917
Record name 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51076-60-9
Record name 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-6-(2-imidazolyl)-1,8-naphthyridine (211 mg., 1 mmole) in 40% sulphuric acid (2.5 ml.) at 5° C. is added with stirring sodium nitrite (69 mg., 1 mmole). The solution is allowed to warm to room temperature and then heated at 50° C. for 4 hours. The reaction mixture then is cooled to 5° C. and more sodium nitrite (40 mg., 0.57 mmole) added to ensure reaction goes to completion. The mixture then is heated at 50° C. for two hours, cooled to room temperature, diluted with water and neutralized with ammonium hydroxide affording 140 mg. of solid. The product is purified by dissolving in dilute acetic acid (5 ml.), treating the solution with charcoal, and neutralizing the filtered solution with a few drops of ammonium hydroxide. The product (100 mg., 47%) did not melt below 350° C.
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 2
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 3
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 4
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 5
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 6
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one

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